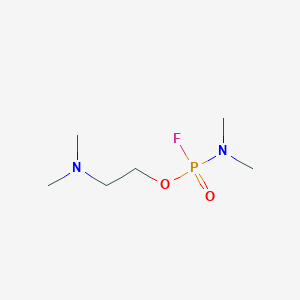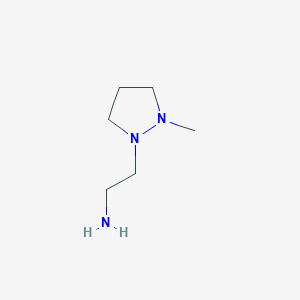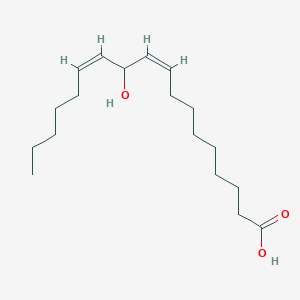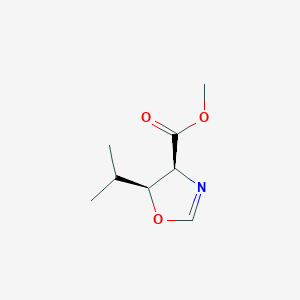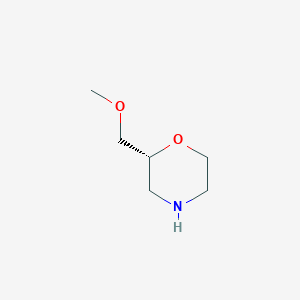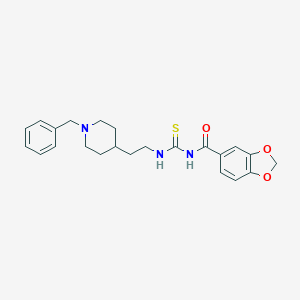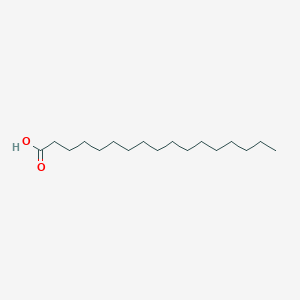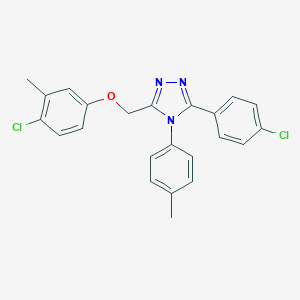
Phenethyltriphenylphosphonium bromide
Overview
Description
Phenethyltriphenylphosphonium bromide is an organic compound classified as an arylphosphonium salt. It has the molecular formula C26H24BrP and a molecular weight of 447.35 g/mol .
Mechanism of Action
Target of Action
Phenethyltriphenylphosphonium bromide is classified as an arylphosphonium salt Studies have shown that various arylphosphonium salts interact with dna .
Mode of Action
It is known that arylphosphonium salts, including this compound, can interact with dna to modulate cytotoxicity .
Biochemical Pathways
The interaction of arylphosphonium salts with dna suggests that they may influence genetic expression and cellular function .
Action Environment
It is known that the compound is a solid at room temperature and is soluble in organic solvents such as ethanol and dimethylformamide .
Biochemical Analysis
Biochemical Properties
Phenethyltriphenylphosphonium Bromide plays a role in various biochemical reactions. It is classified as an arylphosphonium salt and studies have shown that various arylphosphonium salts interact with DNA to modulate cytotoxicity . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenethyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with phenethyl bromide. The reaction typically involves the following steps :
Reactants: Triphenylphosphine and phenethyl bromide.
Solvent: The reaction is often carried out in an organic solvent such as toluene.
Temperature: The reaction mixture is heated to facilitate the reaction.
Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Phenethyltriphenylphosphonium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reaction is typically carried out in an organic solvent at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phosphonium salts, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Phenethyltriphenylphosphonium bromide has diverse applications in scientific research :
Chemistry: It is used as a catalyst in organic synthesis, particularly in nucleophilic substitution reactions.
Biology: The compound’s interaction with DNA makes it a valuable tool in studying DNA-related processes and cytotoxicity.
Medicine: Research has explored its potential as an antibacterial agent due to its ability to modulate cytotoxicity.
Industry: It is used in the synthesis of cationic exchange resins and other specialized materials.
Comparison with Similar Compounds
Phenethyltriphenylphosphonium bromide is unique among arylphosphonium salts due to its specific structure and properties . Similar compounds include:
Triphenylphosphonium bromide: Lacks the phenethyl group, resulting in different reactivity and applications.
Benzyltriphenylphosphonium bromide: Contains a benzyl group instead of a phenethyl group, leading to variations in its chemical behavior.
Methyltriphenylphosphonium bromide: Features a methyl group, which significantly alters its reactivity compared to this compound.
These compounds share some similarities in their chemical behavior but differ in their specific applications and reactivity due to the variations in their substituent groups.
Properties
IUPAC Name |
triphenyl(2-phenylethyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P.BrH/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPGHMKDMNSLIR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53213-26-6 | |
| Record name | 53213-26-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165203 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PHENETHYLTRIPHENYLPHOSPHONIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B114732.png)
